Chlorotriethoxysilane readily undergoes hydrolysis and condensation reactions in the presence of moisture, forming silicon dioxide (SiO2) networks. This property makes it a valuable precursor for synthesizing various silica-based materials widely used in research. Examples include:
Chlorotriethoxysilane is a common starting material for sol-gel processing, a versatile technique for creating silica gels, thin films, and nanoparticles with tailored properties []. These materials find applications in catalysis, drug delivery, and optical devices [].
Researchers can use chlorotriethoxysilane to modify the surface of various substrates, including glass, metals, and polymers, by introducing silanol (Si-OH) groups. This allows for improved adhesion, bonding, and creation of functionalized surfaces for further experimentation [].
Chlorotriethoxysilane can act as a source of both a chlor leaving group and ethoxy protecting groups in organic synthesis. Researchers utilize it in various reactions, including:
Chlorotriethoxysilane can react with alcohols and phenols to form triethoxysilyl ethers, protecting hydroxyl groups for further chemical transformations [].
The chlorine atom in chlorotriethoxysilane can be readily displaced by nucleophiles, allowing for the introduction of desired functional groups onto organic molecules [].
Triethoxychlorosilane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃Cl. It appears as a colorless liquid and is primarily utilized in various chemical applications due to its unique properties. This compound is characterized by the presence of both ethoxy groups and a chlorine atom, which contribute to its reactivity and functionality in
The mechanism of action of chlorotriethoxysilane depends on the specific application. In general, it reacts with surfaces through the following mechanisms:
The specific mechanism determines the type of bonding formed and the resulting properties of the modified surface.
Chlorotriethoxysilane is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:
While triethoxychlorosilane is not primarily known for biological applications, it has been studied for its potential interactions with biological systems. Its role as a reducing agent may imply some utility in biochemical contexts, although specific biological activities remain underexplored. The compound's interactions with silica surfaces suggest possible applications in bioconjugation or as a stabilizing agent for biomolecules .
The synthesis of triethoxychlorosilane can be achieved through various methods:
Triethoxychlorosilane finds applications across various fields:
Studies have focused on the interaction of triethoxychlorosilane with various substrates, particularly metal oxides such as silica and alumina. Infrared spectroscopy has been employed to analyze these interactions, revealing insights into how triethoxychlorosilane modifies surface properties through chemical bonding and layer formation . Such studies are crucial for optimizing its use in industrial applications.
Several compounds share similarities with triethoxychlorosilane due to their organosilicon nature. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Trimethoxysilane | HSi(OCH₃)₃ | Lacks chlorine; used for similar surface modifications. |
Tetraethoxysilane | HSi(OC₂H₅)₄ | Contains four ethoxy groups; higher reactivity due to more alkoxy groups. |
Triisopropoxysilane | HSi(OCH(CH₃)₂)₃ | Similar structure but with isopropyl groups; used in coatings. |
Vinyltriethoxysilane | HSi(OC₂H₅)₃C₂H₃ | Contains a vinyl group; useful for polymerization reactions. |
Triethoxychlorosilane's unique combination of ethoxy groups and a chlorine atom allows it to act effectively as both a coupling agent and a precursor for further chemical transformations. Its specific reactivity profile makes it particularly valuable in applications requiring precise surface modification and adhesion enhancement.
Triethoxychlorosilane, a key organosilicon compound, emerged from advancements in silicon chemistry during the mid-20th century. While silane (SiH₄) was first synthesized in 1857 by Heinrich Buff and Friedrich Woehler via hydrochloric acid treatment of aluminum silicide, organosilicon derivatives like triethoxychlorosilane gained prominence later with the development of silicones and silane coupling agents. Early research on chlorosilanes in the 1940s, particularly by Eugene Rochow and Richard Müller, laid the groundwork for industrial-scale production methods. Triethoxychlorosilane was synthesized through the reaction of silicon tetrachloride with ethanol under controlled conditions, enabling its use in polymer science and surface chemistry.
Triethoxychlorosilane is systematically identified by the following characteristics:
Property | Value |
---|---|
IUPAC Name | Chloro(triethoxy)silane |
CAS Registry Number | 4667-99-6 |
Molecular Formula | C₆H₁₅ClO₃Si |
Molecular Weight | 198.72 g/mol |
Structurally, it features a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and one chlorine atom, forming a tetrahedral geometry. The ethoxy groups confer solubility in organic solvents, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions.
Triethoxychlorosilane serves dual roles in industrial and academic settings:
The molecular architecture of triethylchlorosilane centers around a silicon atom adopting a tetrahedral geometry, consistent with sp³ hybridization [8] [9]. The silicon center forms four covalent bonds: three carbon-silicon bonds with ethyl groups and one silicon-chlorine bond [1] [2]. The tetrahedral arrangement results in bond angles approaching the ideal 109.5°, though slight deviations occur due to the different electronegativity values of the chlorine and carbon substituents [10].
The silicon-chlorine bond length in triethylchlorosilane exhibits typical characteristics of chlorosilane compounds, with the silicon-chlorine bond being notably polar due to the electronegativity difference between silicon (1.90) and chlorine (3.16) [8]. This polarity contributes significantly to the compound's reactivity profile, particularly its susceptibility to nucleophilic attack at the silicon center [4] [11]. The compound possesses a dipole moment of 2.09 Debye, reflecting the asymmetric charge distribution within the molecule [12].
The three ethyl substituents adopt conformational arrangements that minimize steric hindrance while maintaining the tetrahedral geometry around silicon [13]. The carbon-silicon bond lengths are consistent with typical organosilicon compounds, with the silicon center exhibiting its characteristic ability to expand its coordination sphere under appropriate reaction conditions [8] [9].
Triethylchlorosilane exhibits well-defined thermodynamic properties that reflect its molecular structure and intermolecular interactions [14]. The compound demonstrates a boiling point range of 142-146°C at standard atmospheric pressure, with most precise measurements indicating 144-145°C [2] [3] [4]. This boiling point reflects the balance between molecular weight, polarity, and intermolecular forces present in the liquid phase [15].
The vapor pressure behavior of triethylchlorosilane follows the Antoine equation with parameters A = 4.37884, B = 1662.88, and C = -39.14 over the temperature range of 268.3 to 419.5 K [16]. This relationship enables accurate prediction of vapor pressures across a wide temperature range, with vapor pressures of 9.6 hPa at 20°C and 60 hPa at 50°C [4] [15] [17].
Temperature (°C) | Vapor Pressure (hPa) | Vapor Pressure (mmHg) |
---|---|---|
-4.8 | 1.3 | 1.0 |
26.9 | 10.1 | 7.6 |
56.9 | 45.9 | 34.4 |
86.9 | 157.1 | 117.9 |
126.9 | 589.8 | 442.4 |
146.4 | 1016.2 | 762.2 |
The melting point of triethylchlorosilane ranges from -50°C to -75°C, indicating a relatively broad melting range that suggests possible polymorphic behavior or impurity effects [2] [12] [11]. The enthalpy of vaporization has been determined as 42.9 kJ/mol, reflecting the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition [14].
The density of triethylchlorosilane at 25°C ranges from 0.896 to 0.898 g/mL, values that reflect the molecular packing efficiency and intermolecular interactions in the liquid state [3] [4] [15]. This density places the compound in the typical range for chlorosilanes, being less dense than water due to the relatively large silicon-containing molecular framework [7] [11].
The refractive index of triethylchlorosilane, measured at 20°C using the sodium D-line, falls within the range of 1.4300 to 1.4313 [2] [3] [11]. This optical property reflects the compound's molecular polarizability and electronic structure, with the relatively high refractive index indicating significant electron density around the silicon center and chlorine substituent [12] [11].
Property | Value | Temperature | Reference |
---|---|---|---|
Density | 0.896-0.898 g/mL | 25°C | [3] [4] [15] |
Refractive Index | 1.4300-1.4313 | 20°C | [2] [3] [11] |
Specific Gravity | 0.897 | 25°C | [4] [15] |
Dipole Moment | 2.09 D | 25°C | [12] |
The specific gravity of 0.897 confirms the density measurements and provides additional verification of the compound's physical properties [4] [15]. These optical and density properties remain consistent across different purification methods and storage conditions, provided the compound is maintained under anhydrous conditions [18].
Triethylchlorosilane exhibits extreme hydrolytic sensitivity, classified as hydrolytic sensitivity level 8, indicating rapid reaction with moisture, water, and protic solvents [4] [11] [15]. The hydrolysis reaction proceeds through nucleophilic attack by water molecules at the electrophilic silicon center, resulting in cleavage of the silicon-chlorine bond and formation of hydrogen chloride as a byproduct [19].
The hydrolysis mechanism involves initial coordination of water to the silicon center, followed by proton transfer and subsequent elimination of hydrogen chloride [19]. This reaction is highly exothermic and proceeds rapidly even at room temperature in the presence of trace moisture [18]. The primary hydrolysis product is triethylsilanol, which can undergo further condensation reactions to form disiloxane linkages under appropriate conditions [8].
The reaction kinetics are significantly influenced by environmental factors including temperature, humidity, and the presence of catalytic species [19]. The compound must be stored and handled under strictly anhydrous conditions using dry, inert atmospheres to prevent unwanted hydrolysis reactions [18]. Contact with atmospheric moisture results in the liberation of corrosive hydrogen chloride gas, which can cause immediate degradation of the compound and potential equipment corrosion [11] [15].
Water reactivity studies indicate that even minimal moisture exposure leads to rapid formation of cloudy suspensions due to silanol formation and subsequent condensation products [4] [19]. The hydrolytic instability necessitates specialized storage conditions below 30°C in sealed containers under nitrogen or argon atmospheres [15] [18].
The thermal decomposition of triethylchlorosilane follows multiple competitive pathways, with the predominant mechanisms depending on temperature, atmosphere, and reaction conditions [20] [21]. At elevated temperatures above 280°C, the compound undergoes various decomposition reactions that can be categorized into distinct mechanistic pathways [20] [18].
The primary thermal decomposition pathway involves silicon-carbon bond fission, leading to the formation of triethylsilyl radicals and chlorine atoms [20] [21]. This homolytic cleavage becomes significant at temperatures exceeding 280°C and represents the initial step in the thermal degradation process [21]. The activation energy for this process has been calculated to be approximately 66.7 kcal/mol for similar chlorosilane systems [20].
A secondary decomposition pathway involves the elimination of hydrogen chloride, producing triethylsilene intermediates [20] [18]. This elimination reaction becomes competitive with bond fission at temperatures in the range of 300-400°C, with an estimated activation barrier of 72.7 kcal/mol based on analogous trichlorosilane systems [20]. The silene intermediates formed through this pathway are highly reactive and undergo rapid secondary reactions [22].
Decomposition Pathway | Temperature Range (°C) | Activation Energy (kcal/mol) | Primary Products |
---|---|---|---|
Si-C Bond Fission | >280 | ~66.7 | Triethylsilyl radicals + Cl- |
HCl Elimination | 300-400 | ~72.7 | Triethylsilene + HCl |
β-Hydride Elimination | >350 | ~74.8 | Diethylsilane derivatives |
Thermal Oxidation | >280 | Variable | Silicon oxides + HCl |
Beta-hydride elimination represents another significant decomposition pathway, particularly at temperatures above 350°C [20] [21]. This mechanism involves the transfer of hydrogen from ethyl substituents to form diethylsilane derivatives and ethylene byproducts [21]. The activation energy for this process is estimated at 74.8 kcal/mol, making it less favorable than silicon-carbon bond fission at lower temperatures [20].
In oxidative environments, thermal decomposition can proceed through alternative pathways leading to silicon oxide formation accompanied by hydrogen chloride evolution [18]. These oxidative processes become significant when the compound is heated in the presence of oxygen or other oxidizing agents, with onset temperatures typically around 280°C corresponding to the autoignition temperature [2] [18].
Flammable;Corrosive